molecular formula C7H4Cl2INO B12605294 N-(2,4-Dichloro-5-iodophenyl)formamide CAS No. 647025-66-9

N-(2,4-Dichloro-5-iodophenyl)formamide

Katalognummer: B12605294
CAS-Nummer: 647025-66-9
Molekulargewicht: 315.92 g/mol
InChI-Schlüssel: KBQNUJHVOXNGSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dichloro-5-iodophenyl)formamide is an organic compound with the molecular formula C7H4Cl2INO It is characterized by the presence of two chlorine atoms, one iodine atom, and a formamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichloro-5-iodophenyl)formamide typically involves the reaction of 2,4-dichloro-5-iodoaniline with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,4-Dichloro-5-iodoaniline} + \text{Formic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dichloro-5-iodophenyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dichloro-5-iodophenyl)formamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,4-Dichloro-5-iodophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with target molecules, while the halogen atoms may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-Dichlorophenyl)formamide
  • N-(2,5-Dichloro-4-iodophenyl)formamide
  • N-(3,4-Dichloro-5-iodophenyl)formamide

Uniqueness

N-(2,4-Dichloro-5-iodophenyl)formamide is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

647025-66-9

Molekularformel

C7H4Cl2INO

Molekulargewicht

315.92 g/mol

IUPAC-Name

N-(2,4-dichloro-5-iodophenyl)formamide

InChI

InChI=1S/C7H4Cl2INO/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-3H,(H,11,12)

InChI-Schlüssel

KBQNUJHVOXNGSY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)Cl)Cl)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.